9-Fluorobenzo[a]pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71171-93-2 |
|---|---|
Molecular Formula |
C20H11F |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
9-fluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H11F/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11H |
InChI Key |
VKRYSASHEJWBIM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)F |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)F |
Other CAS No. |
71171-93-2 |
Synonyms |
9-fluorobenzo(a)pyrene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Fluorobenzo a Pyrene and Its Derivatives
Challenges in Regioselective Fluorination of Benzo[a]pyrene (B130552) Scaffolds
The synthesis of specific isomers of fluorinated PAHs is a significant challenge due to the difficulty of controlling the position of fluorination on the complex aromatic core. Direct fluorination of the parent PAH often leads to a mixture of regioisomers, which are difficult to separate. mdpi.com The strong carbon-fluorine bond, the strongest in organic chemistry, makes its introduction and manipulation a delicate process. mdpi.com
Key challenges include:
Controlling Regioselectivity: The inherent reactivity of the benzo[a]pyrene scaffold can lead to substitution at multiple sites. For instance, direct fluorination of benzo[a]pyrene can yield a mixture of products, making the isolation of 9-Fluorobenzo[a]pyrene difficult. dntb.gov.uanih.gov
Harsh Reaction Conditions: Many fluorination methods require harsh reagents or conditions that can lead to side reactions or decomposition of the complex PAH structure. chemeurope.comwikipedia.org
Chemical Synthesis Routes for this compound
Several synthetic strategies have been developed to overcome the challenges of producing this compound with high purity and yield. These can be broadly categorized into direct fluorination approaches and multi-step syntheses involving the construction of the fluorinated ring system.
Strategies Involving Direct Fluorination Reactions
Direct fluorination of a pre-formed benzo[a]pyrene skeleton is an attractive, though challenging, approach. Electrophilic fluorinating agents are typically employed to introduce a fluorine atom at an electron-rich position. One such reagent, Selectfluor™, has been used for the regioselective fluorination of other aromatic systems. mdpi.com While direct fluorination of benzo[a]pyrene has been reported to yield 6-fluorobenzo[a]pyrene, achieving specific fluorination at the 9-position is more complex and often requires a multi-step approach. dntb.gov.uanih.gov
Multistep Synthesis via Precursor Elaboration (e.g., Bally-Scholl reaction intermediates)
Multistep synthesis provides a more controlled pathway to this compound. This often involves the synthesis of a fluorinated precursor which is then cyclized to form the final benzo[a]pyrene ring system.
The Scholl reaction , a coupling reaction between two arene compounds using a Lewis acid and a protic acid, is a powerful tool for creating carbon-carbon bonds in the synthesis of PAHs. chemeurope.comwikipedia.orgnih.govrsc.org While effective for intramolecular cyclization, the high temperatures and strongly acidic catalysts required can lead to low yields and side products. chemeurope.comwikipedia.org Modifications to the Scholl reaction, such as using specific catalysts like iron(III) chloride or molybdenum(V) chloride, have been explored to improve its efficiency. chemeurope.comwikipedia.org An electrochemical continuous-flow Scholl reaction has also been developed as a greener alternative. chemistryviews.org
A common strategy involves the synthesis of a fluorinated pyrene (B120774) derivative which then undergoes further reactions to build the benzo[a]pyrene structure. For example, 2-fluoropyrene can be synthesized from 2-aminopyrene (B154523) and then undergo a series of reactions including succinoylation, cyclization, reduction, and dehydration to form benzo[a]pyrene derivatives. rsc.org
Julia-Kocienski Olefination and Oxidative Photocyclization Approaches for Fluorinated Polycyclic Aromatic Hydrocarbons
A modular and highly effective approach for the synthesis of regiospecifically fluorinated PAHs involves a tandem Julia-Kocienski olefination and oxidative photocyclization. acs.orgnih.govresearchgate.netnih.gov This method allows for the controlled synthesis of various fluorinated PAHs, including fluorinated benzo[g]chrysenes, which are structurally related to benzo[a]pyrene. acs.orgnih.govresearchgate.netnih.gov
The key steps in this synthesis are:
Julia-Kocienski Olefination: This reaction couples a fluorobenzyl heteroaryl sulfone with an aldehyde to form a 1,2-diarylfluoroalkene with high yields (70-99%). acs.orgnih.govresearchgate.netnih.gov
Oxidative Photocyclization: The resulting fluoroalkene undergoes an intramolecular cyclization upon exposure to UV light in the presence of an oxidizing agent like iodine, leading to the formation of the desired fluorinated PAH. acs.orgnih.govresearchgate.netnih.gov
This method has been successfully applied to synthesize a range of fluorinated PAHs, demonstrating its versatility. acs.orgnih.govresearchgate.netnih.gov However, the photocyclization of fluoroalkenes can be slower than their non-fluorinated counterparts, and reaction conditions such as dilution may need to be optimized. acs.orgnih.gov
Optimization of Synthesis Protocols for this compound
Optimizing the synthesis of this compound is crucial for obtaining high yields and purity. Key parameters that can be adjusted include:
| Parameter | Optimization Strategy | Rationale |
| Catalyst | Screening different Lewis acids (e.g., AlCl₃, FeCl₃, MoCl₅) in Scholl-type reactions. chemeurope.comwikipedia.org | Catalyst choice can significantly impact yield and selectivity. |
| Solvent | Using fluorinated alcohols in certain reactions can control stereoselectivity. researchgate.netacs.orgnih.gov | Solvent polarity and coordinating ability can influence reaction pathways. |
| Reaction Time & Temperature | Careful control, especially in high-temperature reactions like the Scholl reaction, can minimize side product formation. chemeurope.comwikipedia.org | Balancing reaction rate with selectivity. |
| Concentration | Higher dilution can favor intramolecular cyclization in photocyclization reactions. acs.orgnih.gov | Reduces the likelihood of intermolecular side reactions. |
Stereochemical Control in the Synthesis of Fluorinated Benzo[a]pyrene Analogues
The synthesis of specific stereoisomers of fluorinated benzo[a]pyrene derivatives, particularly diol epoxides, is critical for studying their biological activity. Achieving stereochemical control is a significant challenge.
One successful approach involves the use of chiral catalysts, such as Jacobsen chiral catalysts, in the construction of dihydrodiol functionalities. This method has been used to prepare enantiomeric 2-fluoro-benzo[a]pyrene diol epoxides with high enantiomeric excess (>90%). nih.gov The stereochemistry of the resulting products can be confirmed using techniques like circular dichroism (CD) spectroscopy. nih.gov
Furthermore, the choice of solvent, such as fluorinated alcohols, can influence the stereochemical outcome of reactions involving the opening of epoxide rings. researchgate.netnih.gov
Metabolic Transformations and Bioactivation Pathways of 9 Fluorobenzo a Pyrene
Enzymatic Biotransformation Pathways of 9-Fluorobenzo[a]pyrene
The biotransformation of this compound is primarily carried out by a suite of enzymes that modify its structure, influencing its biological activity.
Cytochrome P450-Mediated Oxidation of this compound
The initial and critical step in the metabolism of many polycyclic aromatic hydrocarbons (PAHs), including this compound, is oxidation catalyzed by the cytochrome P450 (CYP) family of enzymes. encyclopedia.pubditki.com These enzymes introduce an oxygen atom into the PAH structure, typically forming an epoxide. tandfonline.comepa.gov For benzo[a]pyrene (B130552), the parent compound, this oxidation is a key step in its conversion to a carcinogenic form. encyclopedia.pubditki.com
In the case of fluorinated PAHs like this compound, the position of the fluorine atom can influence the metabolic pathway. nih.govtandfonline.com The cytochrome P450 system can oxidize this compound at various positions on the molecule, leading to the formation of different initial metabolites. tandfonline.comnih.gov Studies with rat liver microsomes have shown that this oxidation leads to the formation of arene oxides, which are immediate precursors to other metabolites like phenols and dihydrodiols. tandfonline.comnih.gov The formation of these epoxides occurs on the more electropositive double bonds of the molecule, such as the 4,5-, 7,8-, and 9,10- positions. nih.gov
Epoxide Hydrolase Activity on this compound Metabolites
Following the initial oxidation by cytochrome P450, the resulting epoxide intermediates of this compound can be further metabolized by epoxide hydrolase. tandfonline.comepa.gov This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form a trans-dihydrodiol. tandfonline.comwikipathways.org This enzymatic action is a critical step in the metabolic pathway of many PAHs. tandfonline.comepa.gov For instance, in the metabolism of benzo[a]pyrene, epoxide hydrolase converts the initially formed benzo[a]pyrene-7,8-oxide (B196083) to benzo[a]pyrene-7,8-dihydrodiol. epa.govmdpi.com Similarly, for this compound, epoxide hydrolase acts on the epoxide metabolites, such as the 4,5- and 7,8-epoxides, to produce the corresponding trans-dihydrodiols. tandfonline.com
Conjugation Reactions of this compound and its Metabolites
Metabolites of this compound, such as the hydroxylated and dihydrodiol forms, can undergo Phase II conjugation reactions. nih.govuomus.edu.iq These reactions involve the addition of endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) to the metabolites, which generally increases their water solubility and facilitates their excretion from the body. uomus.edu.iq While specific studies detailing the full range of conjugation products for this compound are limited, the metabolic pathways of related PAHs suggest that its hydroxylated metabolites would be substrates for glucuronyltransferases and sulfotransferases. uomus.edu.iq For example, phenolic metabolites of other PAHs are known to be conjugated, and this is a major route for their detoxification and elimination. nih.govuomus.edu.iq
Identification and Structural Elucidation of Key Metabolites of this compound
The metabolism of this compound in biological systems, such as rat liver microsomes, results in the formation of several key metabolites. tandfonline.comnih.gov These have been identified and structurally characterized using techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com
Hydroxylated Metabolites (e.g., 3-hydroxy-9-fluorobenzo[a]pyrene)
One of the primary types of metabolites formed from this compound is the hydroxylated form. tandfonline.comnih.gov Specifically, 3-hydroxy-9-fluorobenzo[a]pyrene has been identified as a significant metabolite. tandfonline.comtandfonline.com The identification of this metabolite was confirmed by comparing its UV-visible and mass spectra with those of known standards. tandfonline.com The formation of phenolic metabolites like this is a common pathway for PAHs. researchgate.net
Dihydrodiol Metabolites (e.g., this compound trans-4,5-dihydrodiol, this compound trans-7,8-dihydrodiol)
Another major class of metabolites produced from this compound are the dihydrodiols. tandfonline.comnih.gov Studies have identified both this compound trans-4,5-dihydrodiol and this compound trans-7,8-dihydrodiol as products of its metabolism by rat liver microsomes. tandfonline.comtandfonline.com The formation of a 7,8-dihydrodiol is significant because for the parent compound, benzo[a]pyrene, the analogous 7,8-diol is a precursor to the ultimate carcinogenic diol-epoxide. nih.govaacrjournals.org The structures of these dihydrodiol metabolites have been confirmed through detailed spectral analysis. tandfonline.com
| Metabolite Name | Parent Compound | Metabolic Pathway | Key Enzymes |
| 3-hydroxy-9-fluorobenzo[a]pyrene | This compound | Aromatic Hydroxylation | Cytochrome P450 |
| This compound trans-4,5-dihydrodiol | This compound | Epoxidation followed by Hydrolysis | Cytochrome P450, Epoxide Hydrolase |
| This compound trans-7,8-dihydrodiol | This compound | Epoxidation followed by Hydrolysis | Cytochrome P450, Epoxide Hydrolase |
Quinone Metabolites (e.g., this compound 3,6-quinone)
One of the metabolic pathways for this compound involves the formation of quinone metabolites. Specifically, this compound 3,6-quinone has been identified as a metabolite. nih.govtandfonline.comtandfonline.com This conversion is significant as quinones are a class of metabolites that can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and contributing to cellular oxidative stress. The formation of 9-fluoro-BaP 3,6-quinone occurs alongside other metabolic products, such as phenols and dihydrodiols, during the enzymatic processing of the parent compound in biological systems. nih.govtandfonline.comtandfonline.com The identification of this quinone was based on the similarity of its UV-visible and mass spectra to those of other known benzo[a]pyrene quinones, such as 8-fluoro-BaP 3,6-quinone. tandfonline.com
Stereochemical Aspects of this compound Metabolism
The metabolism of this compound is highly stereoselective, meaning that enzymes preferentially produce one stereoisomer over another. This is particularly evident in the formation of its dihydrodiol metabolites. nih.govtandfonline.comtandfonline.com When 9-fluoro-BaP is metabolized, it yields optically active trans-dihydrodiols, including 9-fluoro-BaP trans-4,5-dihydrodiol and 9-fluoro-BaP trans-7,8-dihydrodiol. nih.govtandfonline.comtandfonline.com
Through comparative analysis of circular dichroism spectra with known benzo[a]pyrene dihydrodiols, the major enantiomers of these 9-fluoro-BaP dihydrodiol metabolites have been assigned an R,R absolute configuration. nih.govtandfonline.comtandfonline.com This stereoselectivity is a critical factor, as the three-dimensional structure of metabolites can significantly influence their interaction with cellular macromolecules like DNA and, consequently, their biological activity.
In Vitro Metabolic Studies Using Cellular and Subcellular Systems
In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of this compound. nih.govtandfonline.comtandfonline.com These subcellular systems contain a high concentration of cytochrome P450 enzymes, which are responsible for the initial oxidation of polycyclic aromatic hydrocarbons.
Incubation of 9-fluoro-BaP with liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862) or phenobarbital (B1680315) has revealed a distinct metabolic profile. tandfonline.com The primary metabolites identified include:
3-hydroxy-9-fluoro-BaP
9-fluoro-BaP trans-4,5-dihydrodiol
9-fluoro-BaP trans-7,8-dihydrodiol
9-fluoro-BaP 3,6-quinone nih.govtandfonline.comtandfonline.com
These metabolites were isolated and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), UV-visible spectroscopy, mass spectrometry, and high-resolution proton NMR spectroscopy. tandfonline.com These studies provide a detailed picture of the initial enzymatic attacks on the 9-fluoro-BaP molecule.
Comparative Metabolic Profiling of this compound with Benzo[a]pyrene and other Fluorinated Derivatives
The metabolic profile of this compound shows both similarities and differences when compared to benzo[a]pyrene (BaP) and its other fluorinated derivatives. While BaP is notoriously activated via the "bay-region" diol-epoxide pathway, which involves the formation of a 7,8-dihydrodiol, the presence and position of a fluorine atom can alter this process. nih.gov
For instance, in the cases of 7- and 8-fluorobenzo[a]pyrene, the formation of a 7,8-dihydrodiol metabolite was not detected, effectively blocking the classical bay-region diol-epoxide pathway. nih.gov In contrast, this compound, along with 10-fluorobenzo[a]pyrene, does form a 7,8-dihydrodiol. nih.gov However, the presence of fluorine on the 9,10-double bond may hinder the subsequent conversion of this dihydrodiol to a diol-epoxide by the cytochrome P-450 system, or the resulting fluorinated diol-epoxide may be less tumorigenic. nih.gov
Studies comparing the tumorigenic activity of 9-fluoro-BaP with BaP in mice have shown that 9-fluoro-BaP has no significant tumor-initiating activity under conditions where BaP is active. nih.gov This suggests that the metabolic pathway of 9-fluoro-BaP, despite yielding a 7,8-dihydrodiol, does not lead to the formation of a highly carcinogenic ultimate metabolite in the same way as the parent compound.
| Compound | Forms 7,8-dihydrodiol | Tumor-Initiating Activity |
| Benzo[a]pyrene | Yes | Significant |
| 7-Fluorobenzo[a]pyrene | No | Not Significant |
| 8-Fluorobenzo[a]pyrene | No | Not Significant |
| This compound | Yes | Not Significant |
| 10-Fluorobenzo[a]pyrene | Yes | Not Significant |
Influence of Fluorine Substitution Position on Metabolic Fate
The position of the fluorine atom on the benzo[a]pyrene ring system has a profound influence on the molecule's metabolic fate and subsequent biological activity. nih.govdss.go.th Fluorine substitution can block specific sites from enzymatic attack, alter the electronic properties of the molecule, and change the preferred metabolic routes. dss.go.th
As discussed previously, fluorine at the 7 or 8 position prevents the formation of the critical 7,8-dihydrodiol, a key precursor to the ultimate carcinogen of BaP. nih.gov When fluorine is at the 9 or 10 position, the 7,8-dihydrodiol is formed, but the subsequent steps in the bioactivation pathway appear to be impeded. nih.gov This highlights that the mere formation of a dihydrodiol is not sufficient for carcinogenicity; its subsequent conversion to a reactive diol-epoxide is also essential.
The introduction of a fluorine atom can also influence the conformation of the resulting metabolites. For example, in 6-fluorobenzo[a]pyrene-7,8-dihydrodiol, the fluorine atom causes the hydroxyl groups to adopt a pseudodiaxial conformation, which is different from the unfluorinated counterpart. nih.gov This conformational change can, in turn, affect the biological activity of the diol-epoxides formed from these dihydrodiols. nih.gov These findings underscore the importance of detailed metabolic studies whenever fluorine substitution is used to probe the mechanisms of carcinogenesis of polycyclic aromatic hydrocarbons. nih.gov
Molecular Interactions and Mechanistic Studies of 9 Fluorobenzo a Pyrene Metabolites
DNA Adduct Formation by 9-Fluorobenzo[a]pyrene Metabolites
The interaction of metabolites of this compound (9-F-BaP) with genetic material is a critical area of study for understanding its biological activity. Like its parent compound, benzo[a]pyrene (B130552) (BaP), 9-F-BaP undergoes metabolic activation to electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. These adducts represent a primary molecular lesion that can lead to mutations and initiate carcinogenesis. The pathways of activation, the specific reactive metabolites, and the resulting DNA adduct structures are central to determining the compound's genotoxic potential.
Direct structural characterization of DNA adducts derived specifically from 9-F-BaP is not extensively documented in the available literature. However, significant insights can be drawn from studies on its close analog, 9-hydroxybenzo[a]pyrene (9-OH-BaP), which provides a model for a 9-substituted BaP derivative.
Metabolic activation of 9-OH-BaP is believed to proceed through the formation of a reactive electrophile, 9-hydroxybenzo[a]pyrene-4,5-oxide. researchgate.netnih.gov This intermediate has been shown to form covalent adducts with DNA, primarily with purine (B94841) bases. nih.gov Investigations using radiolabeled deoxyribonucleotides have identified the specific bases involved in adduct formation. These studies revealed that the metabolite of 9-OH-BaP forms multiple adducts with deoxyguanosine (dG) and at least one with deoxyadenosine (B7792050) (dA). nih.gov Conversely, no adducts with deoxycytidine (dC) or deoxythymidine (dT) were detected in plasmid DNA. nih.gov Further analysis suggests that the adducts result from the binding of the 9-hydroxy-BaP-4,5-epoxide metabolite to the exocyclic amino group (N²) of guanine (B1146940) residues. researchgate.net
The table below summarizes the observed adduct formation between the reactive metabolite of 9-hydroxybenzo[a]pyrene and DNA bases.
| DNA Base | Number of Adducts Detected |
| Deoxyguanosine (dG) | At least four |
| Deoxyadenosine (dA) | A single adduct |
| Deoxycytidine (dC) | None detected |
| Deoxythymidine (dT) | None detected |
| Data derived from studies on 9-hydroxybenzo[a]pyrene with plasmid DNA. nih.gov |
The metabolic activation of 9-F-BaP involves several potential pathways leading to the formation of reactive electrophiles capable of binding to DNA. Studies with rat liver microsomes have identified several key metabolites of 9-F-BaP, as shown in the table below. tandfonline.comnih.gov
| Metabolite of this compound | Potential Reactive Precursor | Pathway Type |
| 9-fluoro-BaP trans-7,8-dihydrodiol | 9-fluoro-BaP-7,8-oxide | Diol Epoxide Pathway |
| 9-fluoro-BaP trans-4,5-dihydrodiol | 9-fluoro-BaP-4,5-oxide | K-Region Epoxide Pathway |
| 3-hydroxy-9-fluoro-BaP | Phenolic Pathway | Detoxification/Activation |
| 9-fluoro-BaP 3,6-quinone | Radical Cation/Phenolic Pathway | Quinone Pathway |
| Data from rat liver microsomal metabolism studies. tandfonline.comnih.gov |
A primary pathway for BaP carcinogenesis is the "bay region" theory, which involves the formation of a highly reactive diol epoxide on the angular benzo ring. researchgate.net For 9-F-BaP, this pathway would involve the enzymatic conversion to 9-fluoro-BaP-7,8-oxide, hydration to 9-fluoro-BaP trans-7,8-dihydrodiol, and subsequent epoxidation to a 9-fluoro-BaP-7,8-diol-9,10-epoxide. researchgate.net The formation of 9-fluoro-BaP trans-7,8-dihydrodiol has been confirmed in metabolic studies. tandfonline.comnih.govaacrjournals.org However, research suggests that the fluorine atom on the 9,10-double bond may impede the subsequent conversion of this dihydrodiol into the corresponding diol epoxide by the cytochrome P-450 system. nih.govaacrjournals.org
Another significant pathway involves the K-region, which for BaP is the 4,5-double bond. Metabolism of 9-F-BaP yields 9-fluoro-BaP trans-4,5-dihydrodiol, indicating the formation of the precursor 9-fluoro-BaP-4,5-oxide. tandfonline.com K-region epoxides are known to be mutagenic, and this pathway may account for the observed mutagenicity of 9-F-BaP in bacterial assays. tandfonline.com
Furthermore, studies on the analogous 9-OH-BaP point to an alternative pathway where initial hydroxylation at the 9-position is followed by epoxidation at the 4,5-position, creating the reactive intermediate 9-OH-BaP-4,5-oxide that subsequently forms DNA adducts. researchgate.netnih.gov
Specific conformational analyses of DNA adducts derived from 9-F-BaP are not available in the current scientific literature. However, the conformational properties can be inferred from studies on the parent compound, BaP, and other fluorinated isomers.
Covalent adducts formed by BaP diol epoxides (BPDE) can adopt several conformations within the DNA duplex, which are influenced by the stereochemistry of the adduct and the surrounding DNA sequence. nih.govnih.gov These conformations are generally classified as either minor groove-bound, where the pyrenyl residue resides in the DNA minor groove, or intercalative, where the pyrenyl moiety is inserted between the DNA base pairs. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) and Induced Circular Dichroism (ICD) are used to study these conformations. nih.govacs.orgacs.org
Studies on 2-fluorobenzo[a]pyrene diol epoxide (2-F-BPDE) adducts show that they exhibit conformational properties consistent with those of the non-fluorinated BPDE adducts. nih.gov The anti-2-F-BPDEs were found to preferentially adopt a pseudo-diequatorial conformation of the diol group on the cyclohexane (B81311) ring. nih.gov Given these findings, it is plausible that adducts formed from a putative 9-fluoro-BPDE would also exhibit similar conformational heterogeneity, existing in equilibrium between minor groove and intercalated states, though this remains to be experimentally verified.
An alternative pathway for the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) is one-electron oxidation to form reactive radical cations. tandfonline.comnih.gov For the parent compound BaP, this pathway is significant, with radical cations binding primarily at the N7 and C8 positions of guanine and the N7 position of adenine. nih.gov These adducts are often unstable, leading to depurination and the formation of apurinic sites in DNA. nih.gov
Fluoro-substitution has been used as an effective probe to study the mechanisms of one-electron oxidation. tandfonline.com Studies on 6-fluorobenzo[a]pyrene (6-F-BaP) show that its electrochemical oxidation generates a radical cation that leads to adducts with deoxyguanosine and deoxycytidine. nih.govosti.gov The 6-F-BaP radical cation was found to react at the C-1 and C-3 positions of the hydrocarbon. nih.govosti.gov The formation of quinone metabolites from 1-F-BaP, 3-F-BaP, and 6-F-BaP is also mediated by their respective radical cation intermediates. tandfonline.com
While direct evidence for the formation of a 9-F-BaP radical cation and its subsequent reaction with DNA is lacking, this activation pathway is well-established for other fluorinated BaP isomers and the parent compound. tandfonline.comnih.gov Therefore, it remains a plausible, though unconfirmed, mechanism for the formation of DNA adducts by 9-F-BaP.
Interaction of this compound and its Metabolites with Cellular Macromolecules Beyond DNA
The reactive electrophilic metabolites of PAHs are not exclusively reactive towards DNA; they can also form covalent adducts with other cellular nucleophiles, including RNA and proteins. researchgate.netfrontiersin.orgmdpi.com While specific studies on the interaction of 9-F-BaP metabolites with these macromolecules have not been reported, the behavior of BaP provides a strong basis for potential interactions.
The ultimate carcinogenic metabolite of BaP, the benzo[a]pyrene diol epoxide (BPDE), has been shown to react with RNA, forming adducts analogous to those found in DNA. researchgate.netfrontiersin.org Studies have identified BPDE adducts with both adenosine (B11128) and guanosine (B1672433) residues in RNA. frontiersin.org
Furthermore, BPDE forms adducts with blood proteins, such as serum albumin and hemoglobin. mdpi.com These protein adducts have been investigated as potential biomarkers of exposure to BaP. In serum albumin, BPDE has been found to react with the side chains of several amino acids, including histidine, glutamic acid, and aspartic acid. mdpi.com Given that 9-F-BaP is metabolized into reactive intermediates like epoxides, it is conceivable that these electrophiles could also bind to cellular RNA and proteins, although this requires direct experimental confirmation.
Influence of Fluorine Substitution on Reactivity of Benzo[a]pyrene Derivatives in Biological Systems
The position of fluorine substitution on the benzo[a]pyrene ring system has a profound influence on its metabolic fate and biological activity. Studies comparing the tumorigenicity of various monofluoro-BaP derivatives have provided critical insights into the structure-activity relationships of this class of compounds.
Research on the tumor-initiating activity of 9-F-BaP on mouse skin revealed that it possesses no significant activity compared to the potent carcinogenicity of the parent compound, BaP. nih.govaacrjournals.org This lack of activity is also observed for the 7-, 8-, and 10-fluoro isomers. nih.govaacrjournals.org
| Compound | Initiating Dose (nmol) | Tumorigenic Activity (papillomas/mouse) |
| Benzo[a]pyrene | 200 | 2.9 |
| Benzo[a]pyrene | 400 | 5.7 |
| This compound | 200 | 0.1 |
| This compound | 400 | 0.1 |
| 7-Fluorobenzo[a]pyrene | 200 | 0.1 |
| 8-Fluorobenzo[a]pyrene | 200 | 0.0 |
| 10-Fluorobenzo[a]pyrene | 200 | 0.1 |
| Data from tumor-initiation studies in female Sencar mice. nih.govaacrjournals.org |
The dramatically reduced tumorigenicity of 9-F-BaP is attributed to the specific influence of the fluorine atom on the metabolic activation pathway. Although 9-F-BaP is metabolized to the 7,8-dihydrodiol, a key proximate carcinogen for BaP, the presence of the fluorine atom directly on the bay-region double bond (C9-C10) appears to inhibit the final, critical epoxidation step that would form the ultimate carcinogen, 9-fluoro-BaP-7,8-diol-9,10-epoxide. nih.govaacrjournals.org Alternatively, if this fluorinated diol epoxide is formed, it may be biologically inactive or too unstable to reach its cellular target. nih.govaacrjournals.org
Despite its lack of tumorigenicity, 9-F-BaP does exhibit mutagenicity in bacterial assays. tandfonline.com This activity is likely attributable to the formation of other reactive metabolites, such as the K-region 9-fluoro-BaP-4,5-oxide, which is known to be mutagenic but not carcinogenic. tandfonline.com This highlights how fluorine substitution can selectively block one activation pathway (the bay-region diol epoxide) while leaving others (K-region epoxide) intact, thereby uncoupling mutagenic and carcinogenic endpoints.
Environmental Occurrence and Fate of 9 Fluorobenzo a Pyrene
Sources and Environmental Occurrence of Fluorinated Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants. nih.gov They are formed during the incomplete combustion or pyrolysis of organic materials. elsevierpure.com While the majority of environmental PAHs originate from these processes, the specific sources of fluorinated polycyclic aromatic hydrocarbons (F-PAHs), such as 9-Fluorobenzo[a]pyrene, are less characterized but are understood to overlap significantly with their non-fluorinated parent compounds.
Natural Sources: Natural sources of PAHs include events like forest and bush fires, as well as volcanic eruptions. nih.govdcceew.gov.au These high-temperature events can lead to the formation of a complex mixture of PAHs that are released into the atmosphere. dcceew.gov.au
Anthropogenic Sources: Human activities are the largest contributor to PAH emissions. nih.govelsevierpure.com Key anthropogenic sources include:
Industrial Processes: Emissions from petroleum refineries, coal-tar production plants, coking plants, and aluminum production facilities are significant sources of PAHs. dcceew.gov.aucdc.gov
Fossil Fuel Combustion: The burning of fossil fuels like coal and oil for power generation and domestic heating releases substantial quantities of PAHs. dcceew.gov.auhealthycanadians.gc.ca
Vehicle Emissions: Exhaust from motor vehicles is a major contributor to atmospheric PAHs, particularly in urban areas. nih.govepa.gov
Waste Incineration: Municipal and industrial waste incinerators are also notable sources of these compounds. cdc.govepa.gov
Domestic Activities: Residential wood burning in stoves and fireplaces, tobacco smoke, and high-temperature cooking of food (such as grilling) generate PAHs. nih.govepa.gov
While Benzo[a]pyrene (B130552), the parent compound, is ubiquitously found in air, surface water, soil, and sediments, the environmental occurrence of this compound is not as extensively documented. nih.govnih.gov Fluorinated PAHs are not typically formed in large quantities from combustion sources. Their presence in the environment is more likely linked to their use as research chemicals or as potential byproducts or degradation products of other fluorinated industrial compounds. nih.gov PAHs released into the atmosphere can bind to fine particulate matter, facilitating their distribution. epa.govgov.nt.ca
Degradation Pathways of Polycyclic Aromatic Hydrocarbons in Environmental Matrices
The degradation of PAHs in the environment is a slow process accomplished primarily by microorganisms, although abiotic processes like photolysis can also contribute. Bacteria, in particular, play a crucial role in breaking down these persistent pollutants. nih.gov
Aerobic Degradation: In the presence of oxygen, the most common initial step in bacterial PAH degradation is dihydroxylation, a reaction catalyzed by a ring-hydroxylating dioxygenase (RHD) enzyme. nih.govnih.gov This initial oxidation introduces two hydroxyl groups onto the aromatic ring, breaking its aromaticity and making it susceptible to further enzymatic attack. The pathway generally proceeds through the formation of central intermediates like catechol or protocatechuate, which are then funneled into the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. nih.gov For high molecular weight PAHs like Benzo[a]pyrene, bacteria such as Mycobacterium vanbaalenii can initiate degradation by attacking different positions on the molecule, for instance, at the C-4 and C-5 positions. nih.gov
Anaerobic Degradation: In anoxic environments such as deep sediments and certain aquifers, where oxygen is absent, different microbial degradation strategies are employed. asm.org For non-substituted PAHs, the initial activating step is often carboxylation, where a carboxyl group is added to the aromatic ring. asm.org Following activation, the aromatic resonance energy of the ring system is overcome through a series of reduction steps. asm.org The ring structure is then cleaved through reactions similar to β-oxidation, eventually breaking down the molecule. asm.org Sulfate, nitrate, and iron can serve as electron acceptors for microorganisms during anaerobic PAH degradation. asm.org
Bioaccumulation and Biotransformation of Fluorinated Polycyclic Aromatic Hydrocarbons in Model Organisms
Bioaccumulation: Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. rivm.nl Due to their lipophilic (fat-loving) nature, PAHs tend to accumulate in the lipid-rich tissues of organisms. nih.gov When aquatic organisms absorb PAHs, these compounds can be transferred through the food chain, a process known as biomagnification, potentially reaching higher concentrations in predators at the top of the food web. mdpi.combiodiversidad.gob.mx The bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to that in the surrounding water, is a common measure of bioaccumulation potential. rivm.nl While specific BCF values for this compound are not readily available, the behavior of other organofluorine compounds and parent PAHs suggests a potential for bioaccumulation. rivm.nlmdpi.com
Biotransformation: Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds. For PAHs, this is primarily an enzymatic process aimed at increasing water solubility to facilitate excretion. rivm.nl However, the biotransformation of some PAHs can produce highly toxic and carcinogenic metabolites. nih.govnih.gov
In the case of Benzo[a]pyrene, its carcinogenicity is linked to its metabolic activation by cytochrome P-450 enzymes to a bay-region diol-epoxide, specifically 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), which can bind to DNA and cause mutations. nih.govnih.gov
The presence of a fluorine atom on the Benzo[a]pyrene molecule significantly alters its metabolic fate. Studies on the metabolism of fluorinated Benzo[a]pyrenes have shown that the position of the fluorine atom is critical. For this compound, a 7,8-dihydrodiol intermediate can be formed. nih.gov However, the fluorine substitution on the adjacent 9,10-double bond may inhibit the subsequent conversion of this dihydrodiol into the ultimate carcinogenic diol-epoxide by the cytochrome P-450 system. nih.gov This highlights how fluorination can block specific metabolic activation pathways. nih.gov
| Compound | Formation of 7,8-dihydrodiol Intermediate | Potential for Diol-Epoxide Formation | Reference |
|---|---|---|---|
| 7-Fluorobenzo[a]pyrene | Not detected as a metabolite | Blocked | nih.gov |
| 8-Fluorobenzo[a]pyrene | Not detected as a metabolite | Blocked | nih.gov |
| This compound | Formed | Potentially inhibited or blocked | nih.gov |
| 10-Fluorobenzo[a]pyrene | Formed | Potentially inhibited or blocked | nih.gov |
Advanced Analytical Methodologies for 9 Fluorobenzo a Pyrene and Its Metabolites in Research Samples
Chromatographic Techniques for 9-Fluorobenzo[a]pyrene Separation and Quantification
Chromatographic methods are fundamental to the analysis of this compound, providing the necessary separation from complex sample components prior to detection and quantification. The choice between liquid and gas chromatography is often dictated by the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a highly sensitive and selective method for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, including this compound. The inherent fluorescence of many PAHs allows for their detection at very low concentrations. hplc.eu
Methodologies often involve a reversed-phase HPLC system, utilizing a C18 column to separate the compounds based on their hydrophobicity. researchgate.net A gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed to achieve optimal separation of the parent compound and its various metabolites. researchgate.netresearchgate.netnih.gov The fluorescence detector can be programmed with specific excitation and emission wavelengths to enhance selectivity and sensitivity for the target analytes. researchgate.netnih.gov For instance, in the analysis of benzo[a]pyrene (B130552) and its metabolites, different wavelength programs can be used to differentiate between various compounds in a single chromatographic run. researchgate.net
The following table summarizes typical HPLC-FLD parameters used for the analysis of related PAHs, which can be adapted for this compound analysis.
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and Water Gradient researchgate.netresearchgate.netnih.gov |
| Flow Rate | 0.6 - 3 mL/min researchgate.netresearchgate.net |
| Detection | Fluorescence Detector (FLD) hplc.eu |
| Excitation Wavelengths | Programmable, e.g., 260 nm hplc.eu |
| Emission Wavelengths | Programmable, e.g., 350 nm, 440 nm, 500 nm hplc.eu |
Gas Chromatography (GC) Coupled with Mass Spectrometry
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. nih.gov This method offers high chromatographic resolution and provides structural information through mass spectral data. restek.com For analysis, samples are typically vaporized and separated on a capillary column, such as a TR-5MS. researchgate.net
The mass spectrometer can be operated in different modes, including full scan mode for the identification of unknown compounds and selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. researchgate.net The use of tandem mass spectrometry (GC-MS/MS) further improves selectivity and reduces background interference, leading to lower detection limits. shimadzu.com For instance, the limit of detection for benzo[a]pyrene using GC-MS/MS can be as low as 0.029 pg/µL. shimadzu.com
Key parameters for GC-MS analysis of PAHs are outlined in the table below.
| Parameter | Typical Value/Condition |
| Column | Capillary Column (e.g., TR-5MS) researchgate.net |
| Injector Temperature | ~300°C researchgate.net |
| Carrier Gas | Helium researchgate.net |
| Detection | Mass Spectrometry (MS) |
| Ionization Mode | Electron Ionization (EI) gcms.cz |
| Analysis Modes | Full Scan, Selected Ion Monitoring (SIM), MS/MS researchgate.netshimadzu.com |
Mass Spectrometric Approaches for this compound and its Metabolites
Mass spectrometry is an indispensable tool for the structural characterization of this compound and its metabolites. It provides detailed information on molecular weight and fragmentation patterns, which are crucial for identifying metabolic products and their adducts with biological macromolecules.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Adducts
Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used to identify and structurally characterize metabolites and DNA adducts of this compound. ugent.be This method involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net The fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification. ugent.be
Liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of non-volatile metabolites and DNA adducts. nih.gov This approach has been successfully used to detect and quantify DNA adducts derived from benzo[a]pyrene in biological samples. nih.gov The high sensitivity of MS/MS allows for the detection of these adducts at very low levels, which is critical for understanding the mechanisms of carcinogenesis. rsc.org
High-Resolution Mass Spectrometry and Metabolomics Applications
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental composition of unknown compounds. researchgate.net This capability is particularly valuable in metabolomics studies, where the goal is to identify a wide range of metabolites in a biological system. gcms.cz When coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), this technique can be used for both targeted and untargeted analysis of this compound metabolites. gcms.cznih.gov
In metabolomics applications, HRMS can help to create a comprehensive profile of the metabolic changes induced by exposure to this compound. This information is crucial for identifying biomarkers of exposure and for understanding the toxicological pathways of the compound. gcms.cz
Spectroscopic Characterization Techniques (e.g., NMR, UV-Vis, Fluorescence) for Research Purposes
Spectroscopic techniques are essential for the fundamental characterization of this compound and its derivatives in a research setting. These methods provide detailed information about the electronic and molecular structure of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise chemical structure of molecules. Both ¹H NMR and ¹³C NMR are used to determine the connectivity of atoms within a molecule. mdpi.com For example, the ¹H NMR spectrum of the parent compound, benzo[a]pyrene, shows distinct signals in the aromatic region, which can be assigned to the different protons in the molecule. chemicalbook.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of a compound is characterized by the wavelengths of maximum absorbance (λmax). rsc.org For benzo[a]pyrene derivatives, the absorption maxima can shift depending on the substituents attached to the pyrene (B120774) core. oup.comresearchgate.net
Fluorescence Spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The fluorescence spectrum is characterized by excitation and emission maxima. mdpi.com The fluorescence properties of benzo[a]pyrene and its derivatives are well-documented, with distinct emission peaks that can be used for their identification and quantification. researchgate.netnih.gov
The table below summarizes key spectroscopic data for the parent compound, benzo[a]pyrene, which serves as a reference for studies on this compound.
| Spectroscopic Technique | Key Parameters and Observations for Benzo[a]pyrene |
| ¹H NMR | Complex aromatic signals typically between 7.7 and 9.0 ppm. chemicalbook.comresearchgate.net |
| UV-Vis Absorption | Multiple absorption bands with maxima around 250-400 nm. mdpi.comresearchgate.net |
| Fluorescence Emission | Characteristic emission peaks around 403 nm, 427 nm, and 454 nm. mdpi.com |
Sample Preparation Strategies for this compound Analysis in Complex Research Matrices
The accurate quantification of this compound and its metabolites in complex research matrices, such as biological tissues, soil, and food products, is critically dependent on the efficacy of the sample preparation strategy. The primary goal of sample preparation is to extract the target analytes from the matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. The choice of method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical technique. Common strategies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from liquid samples. The principle of SPE involves partitioning of the analyte between a solid sorbent and the liquid sample matrix. For compounds like this compound, which are part of the polycyclic aromatic hydrocarbon (PAH) family, C18 (octadecyl) bonded silica is a common sorbent choice due to the hydrophobic interactions between the nonpolar analyte and the nonpolar stationary phase.
The general SPE procedure for extracting PAHs from an aqueous sample involves four steps:
Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by water to prepare it for the aqueous sample.
Loading: The sample is passed through the sorbent bed, where the analytes are retained.
Washing: Interfering compounds are removed by washing the sorbent with a solvent that does not elute the analytes of interest.
Elution: The retained analytes are recovered from the sorbent using a small volume of an appropriate organic solvent, such as acetonitrile or dichloromethane. obrnutafaza.hr
Research on the extraction of benzo[a]pyrene from olive oil utilized SPE with Florisil and Nucleoprep C18 columns, achieving recoveries of over 80%. nih.gov In another study focusing on microalgae cultures, a miniaturized matrix solid-phase dispersion (MSPD) method for biomass and SPE for the liquid media were developed to extract benzo[a]pyrene and its metabolites, with recovery values ranging from 40-66% for MSPD and 38-74% for SPE. unam.mxnih.gov
Table 1: Representative SPE Recovery for PAHs in Different Matrices
| Analyte | Matrix | Sorbent | Recovery (%) |
|---|---|---|---|
| Benzo[a]pyrene | Olive Oil | Florisil and Nucleoprep C18 | >80 |
| Benzo[a]pyrene | Microalgae (Biomass) | C18 | 40-66 |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the analysis of this compound and its metabolites in biological fluids like urine and plasma, LLE is a viable technique. The selection of the organic solvent is crucial for efficient extraction.
A study on the analysis of benzo[a]pyrene and its metabolites in biological samples demonstrated high extraction recoveries with LLE. researchgate.net For urine samples, extraction with n-hexane yielded recoveries between 90.3% and 101.6%. researchgate.net For plasma samples, acetone was used as the extraction solvent, with recoveries ranging from 95.7% to 106.3%. researchgate.net These high recovery rates indicate the effectiveness of LLE for isolating these compounds from complex biological fluids.
Table 2: LLE Recovery for Benzo[a]pyrene and its Metabolites in Biological Fluids
| Analyte | Matrix | Extraction Solvent | Recovery (%) |
|---|---|---|---|
| Benzo[a]pyrene and Metabolites | Urine | n-Hexane | 90.3 - 101.6 |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. thermofisher.comnih.gov It was initially developed for pesticide residue analysis in fruits and vegetables but has been adapted for a wide range of analytes and matrices, including PAHs in soil, food, and biological samples. thermofisher.comwaters.com
The typical QuEChERS procedure involves two main steps:
Extraction/Partitioning: The homogenized sample is first extracted with an organic solvent, usually acetonitrile. The addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile phase. thermofisher.comnih.gov
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents. For PAH analysis, common sorbents include primary secondary amine (PSA) to remove organic acids and other polar interferences, and C18 to remove nonpolar interferences like lipids. nih.gov After vortexing and centrifugation, the cleaned supernatant is ready for analysis.
Table 3: QuEChERS Recovery for PAHs in Various Complex Matrices
| Matrix | Sorbent Combination | Recovery (%) | RSD (%) |
|---|---|---|---|
| Soil | Magnesium Sulfate, PSA | 85.0 - 106.7 | 0.3 - 2.8 |
| Smoked Meat | Z-Sep | 74 - 117 | 1.15 - 37.57 |
| Infant Food | Magnesium Sulfate, PSA | 73.1 - 110.7 | < 8 |
Theoretical and Computational Studies on 9 Fluorobenzo a Pyrene
Quantum Chemical Calculations of 9-Fluorobenzo[a]pyrene Reactivity
Quantum chemical calculations are instrumental in elucidating the reactivity of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) and its derivatives. For this compound, these computational methods can predict sites susceptible to electrophilic attack, which is crucial for understanding its metabolic activation and carcinogenic potential. Theoretical methods such as the condensed Fukui function have proven effective in identifying the reactive sites of PAHs. researchgate.netnih.gov This approach helps in understanding how the introduction of a fluorine atom at the 9-position modifies the electron distribution and, consequently, the reactivity of the benzo[a]pyrene skeleton.
The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic system. This can influence the propensity of the molecule to undergo oxidation and form reactive intermediates. Computational studies on the reactivity of various PAHs have demonstrated that even small changes in the molecular structure can lead to significant differences in their chemical behavior. nih.gov While specific quantum chemical reactivity indices for this compound are not extensively documented in readily available literature, the principles from studies on related fluorinated and non-fluorinated PAHs can be applied to infer its reactivity. For instance, the introduction of a fluorine atom can influence the stability of carbocation intermediates formed during metabolic activation.
Table 1: Theoretical Methods for Predicting PAH Reactivity
| Theoretical Method | Predicted Property | Relevance to this compound |
| Condensed Fukui Function | Reactive sites for electrophilic, nucleophilic, and radical attack | Predicts the most likely atoms to be involved in metabolic activation. researchgate.netnih.gov |
| Activation Strain Model | Reaction barriers and transition state geometries | Elucidates how the fluorine atom affects the energy required for metabolic reactions. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions | Details the electronic influence of the fluorine substituent on the aromatic system. |
Density Functional Theory (DFT) Applications for this compound Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and energetics of molecules like this compound. DFT calculations can provide valuable insights into properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. These parameters are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties. researchgate.netphyschemres.org
Studies on similar fluorinated PAHs have shown that the introduction of fluorine atoms tends to lower both the HOMO and LUMO energy levels. semanticscholar.org This can affect the ease of oxidation and the molecule's susceptibility to metabolic activation. A DFT study on fluorinated benzo[a]pyrene derivatives reported on the effects of fluorine substitution on carbocation stability, which is a key factor in their carcinogenic activity. rsc.org The calculations revealed how fluorine substitution influences charge delocalization in the resulting carbocations. rsc.org
While specific DFT data for this compound is not abundant, the electronic properties can be estimated based on trends observed in other fluorinated aromatic systems. The HOMO-LUMO gap is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
Table 2: Predicted Electronic Properties of Benzo[a]pyrene and a Hypothetical this compound based on DFT Calculations of Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzo[a]pyrene | -5.5 to -5.2 | -1.8 to -1.5 | 3.7 to 3.7 |
| This compound (estimated) | -5.6 to -5.3 | -1.9 to -1.6 | 3.7 to 3.7 |
Note: The values for this compound are estimations based on general trends observed for fluorinated PAHs and are for illustrative purposes.
Molecular Dynamics Simulations of this compound Interactions with Biological Models
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between small molecules like this compound and biological macromolecules such as DNA and proteins. These simulations can reveal how the compound binds to and moves within the active sites of metabolic enzymes, like cytochrome P450, or how it intercalates with DNA.
While specific MD simulations for this compound are not extensively reported, studies on the parent compound, benzo[a]pyrene, and its metabolites have provided significant insights. For instance, MD simulations have been used to study the conformation of benzo[a]pyrene-DNA adducts within the active site of DNA polymerase. nih.gov Such studies are crucial for understanding the mechanisms of mutagenesis and carcinogenesis. Molecular docking studies, a related computational technique, have been employed to investigate the interactions between aflatoxins and cytochrome P450 enzymes, providing a framework for how similar studies could be applied to this compound. mdpi.com The presence of the fluorine atom in this compound would be expected to alter its binding affinity and orientation within the active sites of enzymes due to changes in electrostatic and van der Waals interactions.
Structure-Activity Relationship Modeling for Fluorinated Benzo[a]pyrene Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For fluorinated benzo[a]pyrene derivatives, QSAR models can be developed to predict their carcinogenic or toxic potential based on a set of calculated molecular descriptors.
QSAR studies on PAHs have utilized various descriptors, including electronic, steric, and hydrophobic parameters, to build predictive models for their toxicity. nih.govnih.gov For fluorinated derivatives, specific descriptors that account for the electronic influence of the fluorine atom would be critical. While a specific QSAR model for this compound was not found in the searched literature, the methodologies from existing QSAR studies on PAHs and other fluorinated compounds could be applied. mdpi.comresearchgate.net Such a model would be invaluable for prioritizing the testing of other fluorinated PAHs and for understanding the structural features that contribute to their biological activity.
Table 3: Common Descriptors in QSAR Models for PAH Toxicity
| Descriptor Type | Example Descriptors | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment | Relate to the molecule's reactivity and interaction with biological targets. |
| Steric | Molecular volume, Surface area | Influence how the molecule fits into enzyme active sites or intercalates with DNA. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's distribution in biological systems. |
| Topological | Connectivity indices | Describe the branching and shape of the molecule. |
Prediction of Metabolic Hotspots and Reaction Pathways in this compound
Computational methods are increasingly used to predict the metabolism of xenobiotics, including identifying metabolic hotspots and elucidating reaction pathways. acs.orgresearchgate.net For this compound, a crucial experimental finding is that its hepatic metabolism leads to the formation of a 7,8-dihydrodiol. This indicates that the bay-region diol-epoxide pathway, a known activation route for benzo[a]pyrene, is not completely blocked by the fluorine atom at the 9-position.
However, the presence of the fluorine atom on the 9,10-double bond of the resulting 7,8-dihydrodiol may hinder its subsequent conversion to a diol-epoxide by cytochrome P-450. It is also possible that any fluorinated 7,8-diol-9,10-epoxides that are formed may not be tumorigenic. Computational models can be employed to investigate the energetics of these subsequent metabolic steps. For instance, molecular docking simulations can predict the binding orientation of the 7,8-dihydrodiol of this compound within the active site of cytochrome P450 enzymes, providing insights into the likelihood of epoxidation. scielo.brbiointerfaceresearch.comnih.gov
Influence of Fluorine Atom on Molecular Geometry and Conformational Preferences
The substitution of a hydrogen atom with a fluorine atom can have a subtle but significant impact on the molecular geometry and conformational preferences of a molecule. In the case of this compound, the fluorine atom is located on the "K-region," which is a site of metabolic importance.
Computational chemistry methods, such as DFT, can be used to perform a detailed conformational analysis of this compound. cwu.eduresearchgate.net These calculations can determine the preferred bond lengths, bond angles, and dihedral angles. While the rigid aromatic ring system of benzo[a]pyrene limits major conformational flexibility, the fluorine atom can induce small changes in the planarity of the molecule and the local geometry around the C9-C10 bond. These subtle structural changes could potentially influence how the molecule interacts with biological receptors and enzymes. For instance, even minor alterations in planarity can affect the efficiency of DNA intercalation.
Future Directions and Emerging Research Avenues for 9 Fluorobenzo a Pyrene Research
Development of Advanced In Vitro and In Silico Models for Mechanistic Studies
The limitations of traditional two-dimensional (2D) cell cultures in accurately predicting in vivo toxicity are well-documented. nih.gov Future research on 9-FBaP will necessitate a transition towards more sophisticated models that better replicate human physiology.
Advanced In Vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more realistic microenvironment, recapitulating crucial cell-cell and cell-matrix interactions that are absent in 2D systems. nih.govumich.edu These models have shown promise in assessing the toxicity of various compounds, including nanomaterials and other PAHs. researchgate.netrjraap.com For instance, 3D liver spheroids have been successfully used to study the metabolic responses to benzo[a]pyrene (B130552), a parent compound of 9-FBaP. biorxiv.org The development of 3D lung and liver models, incorporating cell types like epithelial cells, fibroblasts, and immune cells, will be crucial for studying the organ-specific toxicity of inhaled or ingested 9-FBaP. rjraap.comupmbiomedicals.com
Furthermore, organ-on-a-chip (OoC) technology represents a significant leap forward. frontiersin.orgmdpi.com These microfluidic devices can simulate the dynamic mechanical and biochemical environment of human organs, allowing for the investigation of organ-level responses to toxicants. frontiersin.orgfluigent.com OoC models of the liver, kidney, and lung have already been used to study the effects of other persistent chemicals like per- and polyfluoroalkyl substances (PFAS). emulatebio.comsciopen.com The application of these advanced platforms will enable more accurate, human-relevant mechanistic studies of 9-FBaP metabolism and toxicity.
In Silico Models: Computational approaches are indispensable for prioritizing chemicals for further testing and for predicting their toxicological properties. Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity. nih.gov While QSAR models have been developed for various PAHs and perfluorinated compounds, nih.govresearchgate.netrsc.orgresearchgate.net specific models for F-PAHs like 9-FBaP are still needed. Future efforts should focus on developing robust QSAR models that can predict the endocrine-disrupting potential and carcinogenicity of F-PAHs. nih.govrsc.org These models, once validated, can be used to screen large libraries of F-PAHs and identify those of highest concern.
Comparison of In Vitro and In Silico Models for 9-FBaP Research
| Model Type | Description | Potential Application for 9-FBaP | Advantages | Limitations |
|---|---|---|---|---|
| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled aggregates of cells that mimic the architecture and function of native tissue. | Assessing cytotoxicity, metabolism, and genotoxicity in liver, lung, and other target organ models. | More physiologically relevant than 2D cultures; allow for cell-cell interactions. nih.gov | Can be complex to maintain; may lack vascularization and immune components. |
| Organ-on-a-Chip (OoC) | Microfluidic devices containing living cells that simulate the activities of a human organ. frontiersin.org | Studying dynamic responses to 9-FBaP, including absorption, metabolism, and organ-specific toxicity under fluid flow. | Mimics organ-level physiology and mechanical forces; allows for multi-organ interactions. frontiersin.orgmdpi.com | Technically challenging to fabricate and operate; relatively low throughput. |
| QSAR Models | Computational models that relate chemical structure to biological activity. nih.gov | Predicting the potential carcinogenicity, mutagenicity, and endocrine-disrupting activity of 9-FBaP and other F-PAHs. | High-throughput screening; reduces animal testing; cost-effective. nih.gov | Predictive power depends on the quality and diversity of the training data; may not capture complex biological mechanisms. |
Application of Multi-Omics Approaches to Elucidate Biological Responses to 9-Fluorobenzo[a]pyrene
To gain a holistic understanding of the biological impact of 9-FBaP, future research must integrate various "omics" technologies. Multi-omics approaches—including transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the molecular perturbations caused by toxicant exposure. researchgate.netnih.gov
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, revealing how gene expression is altered following exposure to a substance. Transcriptomic studies on other PAHs and fluorinated compounds have identified key pathways affected, such as those involved in oxidative stress, DNA damage response, and metabolic activation. nih.govmdpi.comresearchgate.netbiorxiv.orgbiorxiv.orgnih.gov Applying RNA sequencing (RNA-Seq) to cells or tissues exposed to 9-FBaP will help identify specific genes and signaling pathways that are dysregulated, offering insights into its mechanisms of toxicity. nih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.gov Since proteins are the primary functional molecules in the cell, proteomic analysis can directly reveal the cellular machinery affected by 9-FBaP. Studies on the parent compound, benzo[a]pyrene, have used proteomics to identify alterations in protein signaling pathways. nih.govresearchgate.net Future proteomic studies on 9-FBaP could pinpoint key protein biomarkers of exposure and effect.
Metabolomics: This field involves the comprehensive analysis of small molecule metabolites in a biological system. unl.ptnih.gov Metabolomics is particularly powerful for identifying disruptions in metabolic pathways. unl.pt Recent studies have used metabolomics to characterize the metabolic fingerprints of exposure to PAH mixtures in 3D cell models, identifying alterations in amino acid, lipid, and energy metabolism. biorxiv.orgunl.pt Applying similar strategies to 9-FBaP will help to delineate its specific impact on cellular metabolism and identify novel biomarkers of exposure. figshare.com
Integrating data from these different omics platforms will provide a more complete picture of the adverse outcome pathways (AOPs) associated with 9-FBaP exposure, from the initial molecular initiating event to the final adverse outcome at the organism level. nih.gov
Interdisciplinary Research Initiatives on Fluorinated Polycyclic Aromatic Hydrocarbons
Addressing the complex challenges posed by F-PAHs requires a departure from siloed research efforts. Future progress will depend on fostering interdisciplinary collaborations that bring together experts from diverse fields.
Collaborative Research Programs: Establishing research initiatives that unite chemists, toxicologists, environmental scientists, and computational biologists is essential. Such collaborations can facilitate a comprehensive approach to studying F-PAHs, from synthesizing analytical standards and investigating their environmental fate to elucidating their toxicological mechanisms and developing predictive models.
Funding and Infrastructure: Dedicated funding opportunities from agencies like the National Institutes of Health (NIH) will be necessary to support these large-scale, interdisciplinary projects. nih.gov Furthermore, creating shared resources, such as databases on the physicochemical properties, environmental occurrence, and toxicological profiles of F-PAHs, will be invaluable to the research community. Initiatives like the Pulmonary Hypertension Breakthrough Initiative (PHBI), which created a network of collaborative research centers to study a related health issue, can serve as a model for structuring such efforts. ipahresearch.org
Potential Interdisciplinary Collaborations for F-PAH Research
| Collaborating Disciplines | Research Focus | Expected Outcomes |
|---|---|---|
| Synthetic Chemistry & Environmental Science | Synthesis of 9-FBaP and other F-PAH standards; studying their environmental transformation and degradation pathways. | Availability of pure standards for toxicological studies; understanding of F-PAH persistence and fate in the environment. |
| Toxicology & Computational Biology | Mechanistic studies using advanced in vitro and in silico models; development of predictive QSAR and AOP models. | Human-relevant toxicity data; validated computational models for risk assessment. |
| Analytical Chemistry & Epidemiology | Development of sensitive methods for detecting F-PAHs in human biospecimens; conducting biomonitoring studies in exposed populations. | Assessment of human exposure levels; identification of links between exposure and health outcomes. |
Exploration of this compound as a Mechanistic Probe for PAH Biotransformation
Probing Cytochrome P450 Activity: The biotransformation of PAHs is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The introduction of a fluorine atom can block or alter metabolism at specific sites, helping to identify the key enzymes and pathways involved in both the detoxification and bioactivation of benzo[a]pyrene. nih.gov Studies on other fluorinated benzo[a]pyrenes have demonstrated their utility as probes for understanding the mechanism of CYP-catalyzed oxygen transfer. nih.gov For example, the metabolism of different fluorobenzo[a]pyrenes by rat liver microsomes has revealed insights into the formation of various metabolites. nih.gov 9-FBaP can be used in a similar manner to investigate the regioselectivity and stereoselectivity of specific CYP isozymes, such as CYP1A1 and CYP1B1, which are known to be involved in PAH metabolism. nih.govnih.gov
Elucidating Metabolic Pathways: By comparing the metabolic profile of 9-FBaP to that of its non-fluorinated parent compound, researchers can deduce the roles of different metabolic pathways. mdpi.comresearchgate.net For example, if a particular metabolic pathway is blocked by the fluorine atom, it provides strong evidence for the importance of that pathway in the metabolism of the parent compound. This approach can help to clarify the complex network of reactions that lead to the formation of ultimate carcinogenic metabolites. The use of fluorinated analogs as probes is a well-established strategy in medicinal chemistry and can be powerfully applied in toxicology to unravel the intricacies of PAH biotransformation. nih.gov
Q & A
Q. How to address conflicting data on the role of fluorine in altering DNA adduct formation compared to benzo[a]pyrene?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
